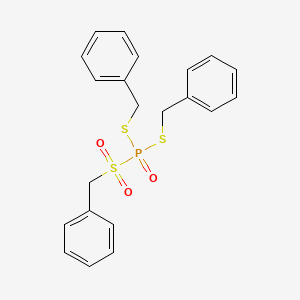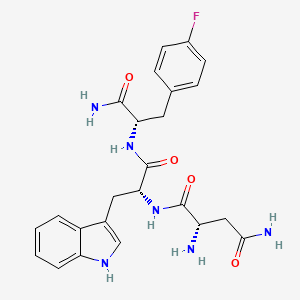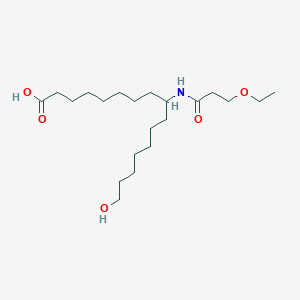![molecular formula C14H14S3 B12525060 Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)- CAS No. 660850-53-3](/img/structure/B12525060.png)
Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)- is an organic compound with a unique structure that includes a naphthalene ring fused to a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of naphthalene derivatives and thiophene precursors, followed by cyclization reactions facilitated by catalysts such as Lewis acids. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents, organometallic reagents, and other electrophiles or nucleophiles are used under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)- has several applications in scientific research:
Organic Electronics: This compound is used in the development of organic semiconductors and conductive materials.
Materials Science: It is explored for its potential in creating novel materials with unique electronic and optical properties.
Chemistry: Researchers study its reactivity and potential as a building block for more complex molecules.
Biology and Medicine: Although less common, its derivatives may be investigated for biological activity and potential therapeutic applications.
Mecanismo De Acción
The mechanism by which Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)- exerts its effects depends on its specific application. In organic electronics, its mechanism involves the delocalization of electrons across the conjugated system, facilitating charge transport. In chemical reactions, the presence of sulfur atoms can influence the reactivity and stability of intermediates, guiding the formation of specific products.
Comparación Con Compuestos Similares
Similar Compounds
Naphtho[2,3-b]thiophene diimide: Another naphthalene-thiophene fused compound with different functional groups.
Naphtho[1,2-b4,3-b′]dithiophene: A compound with two thiophene rings fused to a naphthalene ring.
Uniqueness
Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)- is unique due to the presence of two methylthio groups, which can significantly alter its electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in organic electronics and materials science.
Propiedades
Número CAS |
660850-53-3 |
|---|---|
Fórmula molecular |
C14H14S3 |
Peso molecular |
278.5 g/mol |
Nombre IUPAC |
3,3-bis(methylsulfanyl)-1H-benzo[f][2]benzothiole |
InChI |
InChI=1S/C14H14S3/c1-15-14(16-2)13-8-11-6-4-3-5-10(11)7-12(13)9-17-14/h3-8H,9H2,1-2H3 |
Clave InChI |
WJVACBGZCXOBLI-UHFFFAOYSA-N |
SMILES canónico |
CSC1(C2=CC3=CC=CC=C3C=C2CS1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Imino(phenyl)methyl]-5-(trifluoromethyl)aniline](/img/structure/B12524986.png)
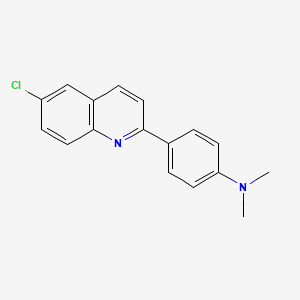
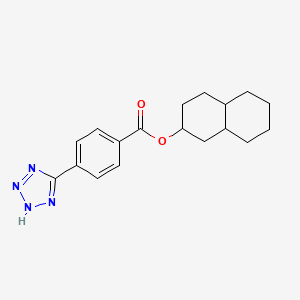

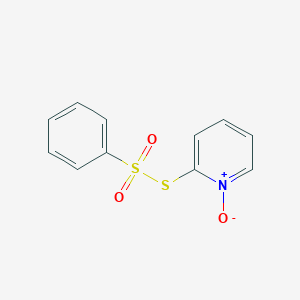
![3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B12525016.png)
![2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol](/img/structure/B12525020.png)
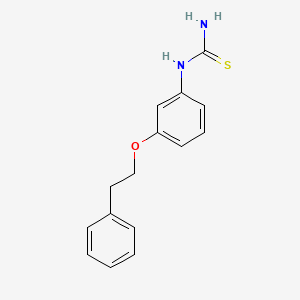
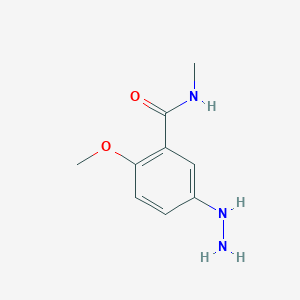
![Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate](/img/structure/B12525031.png)

